molecular formula C16H23NO B4950074 (4-BUTYLPHENYL)(PIPERIDINO)METHANONE

(4-BUTYLPHENYL)(PIPERIDINO)METHANONE

Cat. No.: B4950074
M. Wt: 245.36 g/mol
InChI Key: HYVFLALLBRHLAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BUTYLPHENYL)(PIPERIDINO)METHANONE typically involves the reaction of 4-butylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

4-Butylbenzoyl chloride+PiperidineThis compound+HCl\text{4-Butylbenzoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 4-Butylbenzoyl chloride+Piperidine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-BUTYLPHENYL)(PIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-BUTYLPHENYL)(PIPERIDINO)METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BUTYLPHENYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BUTYLPHENYL)(PIPERIDINO)METHANONE is unique due to its specific combination of a butylphenyl group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-butylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-3-7-14-8-10-15(11-9-14)16(18)17-12-5-4-6-13-17/h8-11H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVFLALLBRHLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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